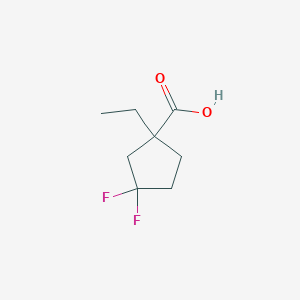
1-Ethyl-3,3-difluorocyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-3,3-DIFLUOROCYCLOPENTANECARBOXYLICACID is a fluorinated organic compound with potential applications in various fields of chemistry and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3,3-DIFLUOROCYCLOPENTANECARBOXYLICACID typically involves the introduction of fluorine atoms into a cyclopentane ring. One common method is the fluorination of cyclopentanecarboxylic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of 1-ETHYL-3,3-DIFLUOROCYCLOPENTANECARBOXYLICACID may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps to remove by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-3,3-DIFLUOROCYCLOPENTANECARBOXYLICACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-ETHYL-3,3-DIFLUOROCYCLOPENTANECARBOXYLICACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-ETHYL-3,3-DIFLUOROCYCLOPENTANECARBOXYLICACID involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3,3-DIFLUOROCYCLOPENTANE: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3,3-DIFLUOROCYCLOPENTANECARBOXYLICACID: Lacks the ethyl group, which may affect its physical and chemical properties.
Uniqueness
1-ETHYL-3,3-DIFLUOROCYCLOPENTANECARBOXYLICACID is unique due to the presence of both ethyl and carboxylic acid groups, along with fluorine atoms. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H12F2O2 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-ethyl-3,3-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F2O2/c1-2-7(6(11)12)3-4-8(9,10)5-7/h2-5H2,1H3,(H,11,12) |
InChI Key |
DXLXHVMXGVUHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(C1)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



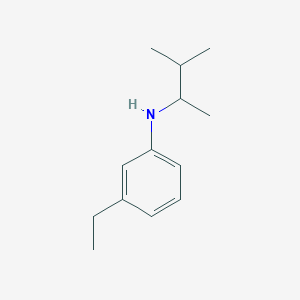
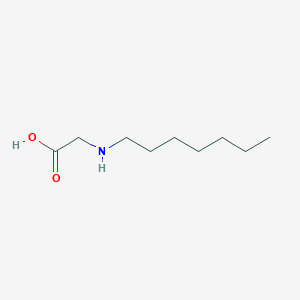

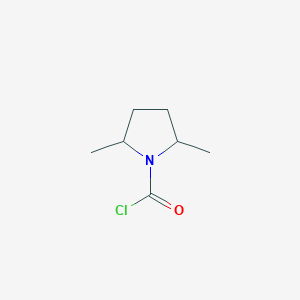

amine](/img/structure/B15271304.png)
![2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B15271318.png)
![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)

amine](/img/structure/B15271337.png)
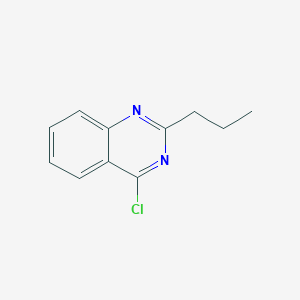
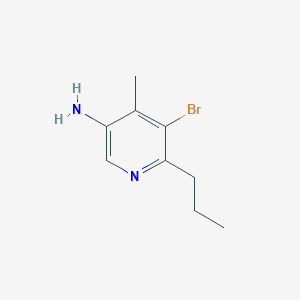
amine](/img/structure/B15271360.png)
